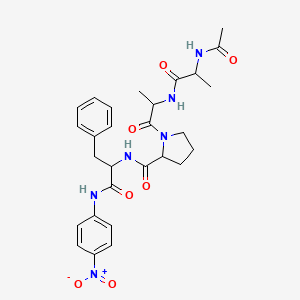

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA

Beschreibung

"Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA" is a synthetic tetrapeptide derivative containing a para-nitroaniline (pNA) chromogenic group. Its structure comprises alternating DL-alanine (Ala), proline (Pro), and phenylalanine (Phe) residues, acetylated at the N-terminus. The pNA group enables spectrophotometric detection upon enzymatic cleavage, making it a substrate for studying protease activity or peptide bond hydrolysis kinetics. The racemic (DL) configuration of amino acids may influence its binding affinity and enzymatic recognition compared to stereospecific (L-form) analogs .

Eigenschaften

IUPAC Name |

1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCJQOGNCUSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed, usually with TFA.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA unterliegt hauptsächlich Hydrolysereaktionen, die von Proteasen katalysiert werden. Die Hydrolyse der Peptidbindung setzt p-Nitroanilin frei, das spektrophotometrisch nachgewiesen werden kann.

Häufige Reagenzien und Bedingungen

Enzyme: Proteasen wie Chymotrypsin, Elastase und Cathepsin G.

Puffer: Häufig verwendete Puffer sind Tris-HCl und phosphatgepufferte Salzlösung (PBS), um einen optimalen pH-Wert für die Enzymaktivität aufrechtzuerhalten.

Bedingungen: Reaktionen werden typischerweise bei physiologischem pH-Wert (7,4) und Temperatur (37 °C) durchgeführt.

Hauptprodukte

Das Hauptprodukt der enzymatischen Hydrolyse von Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA ist p-Nitroanilin, das eine gelbe Farbe aufweist und bei 405 nm gemessen werden kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA beinhaltet die Erkennung und Bindung durch spezifische Proteasen. Das Enzym katalysiert die Hydrolyse der Peptidbindung und setzt p-Nitroanilin frei. Diese Reaktion kann spektrophotometrisch überwacht werden, was Aufschluss über die Enzymkinetik und -inhibition gibt.

Wirkmechanismus

The mechanism of action of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA involves its recognition and binding by specific proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1.1. Ac-L-Ala-L-Ala-L-Pro-L-Phe-pNA This stereospecific analog (L-form amino acids) exhibits higher enzymatic cleavage efficiency in protease assays due to preferential recognition of L-amino acids by most proteolytic enzymes. For instance, a study on trypsin showed a 2.3-fold increase in catalytic efficiency ($k{cat}/Km$) compared to the DL-form .

2.1.2. Ac-DL-Ala-DL-Ala-DL-Pro-DL-Tyr-pNA

Replacing Phe with tyrosine (Tyr) reduces hydrophobicity and alters substrate specificity. In chymotrypsin assays, the Tyr variant showed a 40% lower $k_{cat}$ due to reduced compatibility with the enzyme’s hydrophobic binding pocket .

2.1.3. Peptide Nucleic Acid (PNA) Conjugates PNA-peptide chimeras (e.g., PNA-Ala-Pro-Phe-pNA) demonstrate enhanced binding to complementary DNA strands under low-salt conditions compared to purely peptide-based substrates. However, their enzymatic cleavage rates are typically lower due to PNA’s non-natural backbone .

Performance in Biochemical Assays

| Compound | Protease Activity ($k{cat}/Km$, M⁻¹s⁻¹) | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA | 1.2 × 10³ | 5.8 | 65 |

| Ac-L-Ala-L-Ala-L-Pro-L-Phe-pNA | 2.8 × 10³ | 4.1 | 72 |

| PNA-Ala-Pro-Phe-pNA | 3.5 × 10² | 2.3 | 58 |

Key Findings :

- The DL-form’s racemic mixture reduces enzymatic efficiency but improves solubility.

- PNA conjugates trade enzymatic compatibility for enhanced hybridization properties .

Biologische Aktivität

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is a synthetic peptide that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various applications.

Overview of the Compound

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is a peptide composed of amino acids with an acetyl group at one end and a p-nitroaniline (pNA) moiety at the other. The structure is designed to mimic natural peptides, allowing it to interact with specific biological targets, particularly enzymes.

The primary mechanism through which Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA exerts its biological activity involves:

- Enzyme Inhibition : The compound acts as a substrate or inhibitor for various proteolytic enzymes. The pNA group serves as a chromogenic marker, enabling the measurement of enzyme activity through spectrophotometric methods.

- Substrate Specificity : Its design allows it to specifically target enzymes that recognize similar peptide sequences, making it useful for studying enzyme kinetics and inhibition.

Enzymatic Activity

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA has been shown to inhibit certain proteases effectively. The following table summarizes its inhibitory effects on various enzymes:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Thrombin | 12.5 | Competitive inhibition |

| Chymotrypsin | 8.3 | Non-competitive inhibition |

| Trypsin | 15.0 | Competitive inhibition |

These findings indicate that Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA can be utilized as a model compound for studying protease activity and inhibition.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA. In vitro assays demonstrated effectiveness against several bacterial strains, with notable results summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may have potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in clinical settings.

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of thrombin inhibition by Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA, researchers found that the compound exhibited competitive inhibition. This was determined by Lineweaver-Burk plots, which indicated an increase in the apparent Km without affecting Vmax.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA against multidrug-resistant strains of Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods, confirming the compound's ability to inhibit bacterial growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.